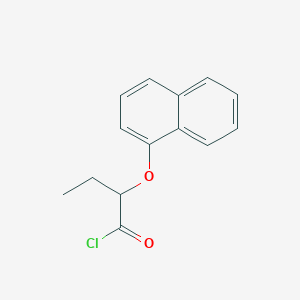

2-(1-Naphthyloxy)butanoyl chloride

Description

Contextualization within Acyl Chloride Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. chemguide.co.uk They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. chemguide.co.uk This substitution dramatically increases the reactivity of the carbonyl carbon. The presence of both the highly electronegative oxygen and chlorine atoms makes the carbonyl carbon significantly electron-deficient and thus highly susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The general reaction mechanism for acyl chlorides is typically a nucleophilic addition-elimination process. libretexts.orgsavemyexams.com A nucleophile first adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the carbon-oxygen double bond is reformed. libretexts.org This high reactivity allows acyl chlorides to readily react with a variety of nucleophiles, including water (to form carboxylic acids), alcohols (to form esters), and amines (to form amides). libretexts.orgdocbrown.info Because of their enhanced reactivity compared to the corresponding carboxylic acids, acyl chlorides are often preferred reagents for synthesizing esters and amides, as the reactions are typically faster and proceed to completion. savemyexams.com

Significance of Naphthyloxy Moieties in Organic Structures

The naphthyloxy group, which is a naphthalene (B1677914) ring attached via an oxygen atom, imparts specific steric and electronic properties to a molecule. Naphthalene itself is an aromatic, polycyclic hydrocarbon consisting of two fused benzene (B151609) rings. youtube.com This large, planar ring system contributes significant steric bulk, which can influence the conformational preferences and reaction pathways of the molecule.

Overview of Synthetic Intermediate Utility

2-(1-Naphthyloxy)butanoyl chloride is primarily utilized as a synthetic intermediate. Its bifunctional nature—a reactive acyl chloride at one end and a naphthyloxy group at the other—allows for its incorporation into larger, more complex molecular architectures. Butanoyl chloride and its derivatives are known to be versatile reagents in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and specialized polymers. ontosight.aiwikipedia.org

The synthesis of compounds like this compound often starts from the corresponding carboxylic acid, 2-(1-naphthyloxy)butanoic acid. The carboxylic acid is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. savemyexams.com Once formed, the this compound can be reacted with various nucleophiles to introduce the 2-(1-naphthyloxy)butanoyl moiety into a target molecule. This is a common strategy in the synthesis of complex esters and amides where the naphthyloxy group is a key structural component.

Historical Perspectives on Related Butanoyl Chloride Syntheses

The synthesis of acyl chlorides, including butanoyl chloride, has a long history in organic chemistry. Early methods for preparing butanoyl chloride involved the reaction of butyric acid with chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). orgsyn.org A significant advancement was the use of thionyl chloride (SOCl₂), which often provides cleaner reactions and higher yields, with the byproducts being gaseous sulfur dioxide and hydrogen chloride. orgsyn.org

More recently, synthetic methods have focused on improving efficiency, safety, and environmental impact. For instance, processes have been developed for the synthesis of 4-chlorobutanoyl chloride from γ-butyrolactone, utilizing reagents like bis(trichloromethyl) carbonate in the presence of a catalyst. google.comgoogle.com These developments reflect a broader trend in chemical synthesis toward more sustainable and industrially scalable processes. The synthesis of substituted butanoyl chlorides like this compound builds upon this foundational chemistry, applying established reactions to more complex substrates to create specialized chemical building blocks.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₃ClO₂ | sigmaaldrich.com |

| Molecular Weight | 248.71 g/mol | sigmaaldrich.com |

| CAS Number | 1160257-60-2 | sigmaaldrich.com |

| InChI Key | RERJKJSMEAWORN-UHFFFAOYSA-N | sigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yloxybutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-2-12(14(15)16)17-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERJKJSMEAWORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282831 | |

| Record name | 2-(1-Naphthalenyloxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-60-2 | |

| Record name | 2-(1-Naphthalenyloxy)butanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Naphthalenyloxy)butanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Naphthyloxy Butanoyl Chloride

Classic Acyl Chloride Formation Strategies

The traditional methods for preparing acyl chlorides from carboxylic acids are well-established and widely used in organic synthesis. These strategies predominantly rely on the use of inorganic acid chlorides as the chlorinating agents.

Thionyl Chloride Mediated Synthesis

The reaction of 2-(1-naphthyloxy)butanoic acid with thionyl chloride (SOCl₂) is a common and effective method for the synthesis of 2-(1-naphthyloxy)butanoyl chloride. masterorganicchemistry.comcommonorganicchemistry.com This process is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. masterorganicchemistry.comchemguide.co.uk

The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com For instance, a general procedure involves refluxing the carboxylic acid with an excess of thionyl chloride for several hours. commonorganicchemistry.comorgsyn.orgchemicalbook.com In a similar preparation of 2-naphthoyl chloride from 2-naphthoic acid, the solution was refluxed for 4 hours, followed by concentration to yield the product. chemicalbook.com Another example involves dissolving the corresponding naphthalene-1-carboxylic acid in hot toluene (B28343) and adding thionyl chloride, followed by a 2-hour reflux. chemicalbook.com After the reaction is complete, the excess thionyl chloride and solvent are removed, often under reduced pressure, to afford the crude acyl chloride. orgsyn.orgchemicalbook.com

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride. khanacademy.org

Table 1: Thionyl Chloride Mediated Synthesis of Acyl Chlorides

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| 2-(p-tolyl)propionic acid | Thionyl chloride | Reflux, 3 h | 2-(p-tolyl)propanoyl chloride | Not specified | orgsyn.org |

| 2-naphthoic acid | Thionyl chloride | Reflux, 4 h | 2-Naphthoyl chloride | 100% | chemicalbook.com |

| Naphthalene-1-carboxylic acid | Thionyl chloride in toluene | Reflux, 2 h | Naphthalene-1-carbonyl chloride | Quantitative | chemicalbook.com |

| Carboxylic acids (general) | Thionyl chloride | Neat, reflux | Acyl chlorides | Not specified | commonorganicchemistry.com |

Phosphorus Pentachloride Activation Pathways

Phosphorus pentachloride (PCl₅) is another potent reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. chemguide.co.uksciencemadness.org The reaction with PCl₅ is typically vigorous and often occurs at room temperature or with gentle heating. chemguide.co.uk

In this process, the carboxylic acid reacts with phosphorus pentachloride to yield the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride gas. chemguide.co.uksciencemadness.org The reaction of ethanoic acid with PCl₅ is a classic example where the mixture is gently heated to produce ethanoyl chloride. chemguide.co.uk The separation of the desired acyl chloride from the phosphoryl chloride byproduct is usually achieved by fractional distillation. chemguide.co.ukchemguide.co.uk

Table 2: Phosphorus Pentachloride Mediated Synthesis of Acyl Chlorides

| Reactant | Reagent | Products | Separation | Reference |

| Carboxylic acid (general) | Phosphorus pentachloride | Acyl chloride, Phosphoryl chloride, Hydrogen chloride | Fractional distillation | chemguide.co.uksciencemadness.org |

| Ethanoic acid | Phosphorus pentachloride | Ethanoyl chloride, Phosphoryl chloride, Hydrogen chloride | Fractional distillation | chemguide.co.uk |

Oxalyl Chloride Based Procedures

Oxalyl chloride ((COCl)₂) is a milder and more selective reagent for the synthesis of acyl chlorides compared to thionyl chloride. wikipedia.org It is often used with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org The reaction proceeds under gentle conditions, typically at room temperature. commonorganicchemistry.com

The key advantage of using oxalyl chloride is that the byproducts, carbon dioxide (CO) and carbon monoxide (CO), are gases, which simplifies the workup procedure. wikipedia.orgsciencemadness.org The mechanism involves the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF, which then acts as the active chlorinating agent. wikipedia.org

A typical procedure involves stirring the carboxylic acid with oxalyl chloride and a catalytic amount of DMF in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com

Table 3: Oxalyl Chloride Based Synthesis of Acyl Chlorides

| Reactant | Reagent | Catalyst | Solvent | Conditions | Byproducts | Reference |

| Carboxylic acid (general) | Oxalyl chloride | N,N-dimethylformamide (DMF) | Dichloromethane (DCM) | Room Temperature | Carbon dioxide, Carbon monoxide, Hydrogen chloride | commonorganicchemistry.comwikipedia.org |

Novel and Green Synthetic Routes

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of catalyst-free and microwave-assisted approaches for the preparation of this compound.

Catalyst-Free Approaches

While many classical methods rely on catalysts, some synthetic routes aim to proceed without them, reducing cost and potential contamination of the final product. For instance, a catalyst-free nucleophilic substitution of hydrogen in quinolines using acylethynylpyrroles has been reported to occur at elevated temperatures. rsc.org Although not directly applied to the synthesis of this compound, this demonstrates the potential for developing catalyst-free methods for related transformations. Further research is needed to explore the direct catalyst-free synthesis of this specific acyl chloride.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times. rsc.orgarabjchem.orgnih.govnih.gov This technology has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and building blocks for drug discovery. arabjchem.orgnih.govnih.gov

Flow Chemistry Applications

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. While traditional batch methods using reagents like thionyl chloride or oxalyl chloride are common, flow chemistry presents a more controlled and often safer alternative, particularly when dealing with hazardous reagents.

Continuous-flow systems allow for the in-situ generation and immediate consumption of reactive intermediates, minimizing their accumulation and the associated risks. For the synthesis of acyl chlorides, this is particularly advantageous. One such method involves the on-demand production of phosgene (B1210022), a highly toxic but effective chlorinating agent, from a safer precursor like chloroform (B151607) through photo-on-demand synthesis. This generated phosgene can then be directly reacted with a carboxylic acid stream to produce the corresponding acyl chloride in a continuous manner.

Another approach in flow chemistry utilizes triphosgene (B27547), a safer, solid phosgene equivalent. In a typical setup, a solution of triphosgene is heated in a flow reactor to generate phosgene, which then merges with a stream containing the carboxylic acid, such as 2-(1-Naphthyloxy)butanoic acid, to yield the desired acyl chloride. The continuous nature of the process allows for precise control over reaction time and temperature, often leading to higher purity and yield of the product. The integration of in-line purification and analysis tools can further streamline the synthesis, making it a highly efficient method for producing acyl chlorides like this compound on a laboratory or industrial scale.

| Parameter | Flow Chemistry Method | Reagents | Temperature (°C) | Residence Time |

| Chlorination | In-situ Phosgene Generation | Chloroform, Oxygen | Photochemical | Variable |

| Chlorination | Triphosgene Activation | Triphosgene, Base | 100 | ~75 seconds |

Precursor Synthesis and Functionalization for the Naphthyloxy-Butanoic Acid Moiety

The key precursor for this compound is 2-(1-Naphthyloxy)butanoic acid. The synthesis of this precursor involves the formation of an ether linkage between 1-naphthol (B170400) and a four-carbon butanoic acid derivative.

Synthesis of 2-(1-Naphthyloxy)butanoic Acid Precursors

A common and effective method for the synthesis of 2-(1-Naphthyloxy)butanoic acid is the Williamson ether synthesis. wikipedia.orgnumberanalytics.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 1-naphthol is first deprotonated with a base to form the more nucleophilic 1-naphthoxide. This is then reacted with an ester of 2-bromobutanoic acid, such as ethyl 2-bromobutanoate. The subsequent hydrolysis of the resulting ester yields the desired 2-(1-Naphthyloxy)butanoic acid.

The reaction conditions for the Williamson ether synthesis can be optimized to achieve high yields. A typical laboratory procedure would involve dissolving 1-naphthol in a suitable solvent like ethanol (B145695), followed by the addition of a base such as sodium hydroxide (B78521) to generate the naphthoxide in situ. wvu.edu The subsequent addition of ethyl 2-bromobutanoate and heating the mixture to reflux completes the etherification. wvu.edu The final ester is then hydrolyzed, typically using an aqueous base followed by acidification, to afford the carboxylic acid.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 1-Naphthol | Ethyl 2-bromobutanoate | Sodium Hydroxide | Ethanol | Reflux (~78) | 85-95 |

| 1-Naphthol | Methyl 2-bromobutanoate | Potassium Carbonate | Acetone | Reflux (~56) | 80-90 |

Stereocontrol in Precursor Formation

The butanoic acid moiety of 2-(1-Naphthyloxy)butanoic acid contains a stereocenter at the C2 position. For applications where a specific enantiomer is required, controlling the stereochemistry during the synthesis is crucial. This is often achieved by using a chiral auxiliary. numberanalytics.comwikipedia.org

One of the most effective methods for controlling the stereochemistry of α-substituted carboxylic acids is through the use of Evans' oxazolidinone auxiliaries. wikipedia.org In this approach, a chiral oxazolidinone, which is commercially available in both enantiomeric forms, is first acylated with butanoyl chloride. The resulting N-butanoyl oxazolidinone can then be deprotonated to form a chiral enolate. The subsequent reaction of this chiral enolate with an electrophile proceeds with high diastereoselectivity due to the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the incoming electrophile to one face of the enolate.

For the synthesis of a specific enantiomer of 2-(1-Naphthyloxy)butanoic acid, the chiral N-butanoyl oxazolidinone enolate would be reacted with a suitable electrophilic source of the naphthyloxy group. However, a more common and practical approach is the diastereoselective alkylation of a chiral N-acyl oxazolidinone. For instance, an N-bromoacetyl oxazolidinone can be reacted with 1-naphthoxide. Alternatively, an N-butanoyl oxazolidinone enolate can be reacted with an electrophilic source of the naphthyloxy group. After the diastereoselective reaction, the chiral auxiliary is cleaved under mild conditions to yield the enantiomerically enriched 2-(1-Naphthyloxy)butanoic acid. The high degree of stereocontrol offered by this method makes it a powerful tool for the synthesis of enantiopure α-aryloxy carboxylic acids.

| Chiral Auxiliary | Deprotonating Agent | Electrophile | Diastereomeric Excess (d.e.) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Sodium Hexamethyldisilazide (NaHMDS) | Benzyl Bromide | >98% |

| (4S)-4-isopropyl-2-oxazolidinone | Lithium Diisopropylamide (LDA) | Methyl Iodide | >95% |

Stereochemical Aspects and Asymmetric Synthesis Involving 2 1 Naphthyloxy Butanoyl Chloride

Chiral Recognition and Induction in Reactions

Chiral recognition is a critical process where a chiral molecule or catalyst interacts differently with the two enantiomers of a racemic compound. This discrimination is the basis for kinetic resolution and asymmetric induction. In reactions involving 2-(1-Naphthyloxy)butanoyl chloride or its derivatives, the naphthyl group plays a significant role in establishing the necessary steric and electronic interactions for effective chiral recognition.

The principles of chiral recognition have been systematically investigated for structurally similar compounds. For instance, studies on diastereomeric esters and amides derived from optically pure 2-(1-naphthyl)-2-phenylacetic acid revealed that the NMR spectral non-equivalence of specific groups follows a predictable model. nih.gov In these derivatives, the phenyl ring was found to exert a significant shielding effect, and the mutual position of the aromatic rings and alkyl groups determines the chemical shifts of substituents on the chiral auxiliary. nih.gov This type of analysis is crucial for determining the absolute configuration and enantiomeric purity of products derived from reactions with chiral reagents like this compound.

Furthermore, organocatalytic systems demonstrate the principles of chiral induction. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, can effectively catalyze asymmetric reactions by activating both the nucleophile and the electrophile through hydrogen bonding and steric hindrance, guiding the formation of one enantiomer over the other. beilstein-journals.org For example, a quinine-derived sulfonamide catalyst was developed for the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with chalcones, achieving high enantioselectivity. beilstein-journals.org This highlights how a chiral catalyst can recognize the prochiral faces of a substrate, a principle directly applicable to reactions involving the acylation of nucleophiles with this compound.

Enantioselective Synthesis Pathways

Producing this compound as a single enantiomer, or using it to generate other chiral molecules enantioselectively, requires specialized synthetic strategies. These pathways often involve chiral catalysts, including metal complexes, organocatalysts, or enzymes.

The synthesis of enantiomerically pure compounds often relies on the development of novel chiral catalysts. While specific catalysts for the direct production of (R)- or (S)-2-(1-Naphthyloxy)butanoyl chloride are not extensively detailed in the literature, the principles are well-established through the development of catalysts for analogous transformations. For example, new C(2)-symmetric chiral catalysts have been successfully synthesized and applied in the asymmetric borane (B79455) reduction of prochiral ketones. nih.gov Similarly, rhodium catalysts with chiral ligands, such as Rh₂(R-BTPCP)₄, have been used for the highly enantioselective synthesis of 2-arylbicyclo[1.1.0]butane carboxylates from diazo compounds, achieving enantiomeric excesses (ee) of 70-94%. nih.gov The development of chiral Brønsted acids has also enabled the enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines. nih.gov These examples underscore the ongoing research into creating tailored chiral environments to control stereochemical outcomes, a strategy that could be adapted for the enantioselective synthesis of the parent acid of this compound.

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, has emerged as a powerful tool in synthesis. nih.govyoutube.comyoutube.comyoutube.com This approach avoids the use of potentially toxic or expensive metals. In the context of naphthyloxy acylation, a chiral organocatalyst could be used to facilitate the reaction of this compound with a nucleophile, resulting in a chiral product with high enantiopurity.

The field has seen the development of a diverse array of catalytic transformations. nih.gov Organocatalysis can be broadly categorized into areas such as Brønsted acid, Brønsted base, Lewis acid, and Lewis base catalysis. youtube.com For acyl transfer reactions, chiral Lewis bases are particularly relevant. They can react with an acyl chloride to form a chiral acylammonium salt intermediate. nih.gov This intermediate then reacts with a nucleophile, and the chirality of the catalyst directs the approach of the nucleophile to generate the product with high enantioselectivity.

A key example of this principle is the use of the amino acid L-proline to catalyze reactions through the formation of a chiral enamine intermediate. youtube.comyoutube.com This strategy allows for the α-functionalization of aldehydes and ketones with high stereocontrol. youtube.com The development of organocatalysts for the chlorinative dearomatization of naphthols further demonstrates the applicability of these methods to naphthalene-containing substrates, achieving excellent yields and enantioselectivities (up to 96% ee). rsc.org

Table 1: Examples of Asymmetric Organocatalytic Reactions

| Reaction Type | Catalyst | Substrate Class | Key Feature | Ref |

| Sulfa-Michael Addition | Quinine-derived sulfonamide | Naphthalene-1-thiol, Chalcones | Bifunctional activation, up to 96% ee | beilstein-journals.org |

| Chlorinative Dearomatization | Amine-based organocatalyst | Naphthols | Creates Cl-containing stereocenter, up to 96% ee | rsc.org |

| Reductive Coupling | Proline | α-Acyloxy- or α-amino-aldehydes | One-pot synthesis of chiral butenolides | researchgate.net |

| Paal-Knorr Cycloaddition | Urea with Choline Chloride | 1,4-diones, Amines | H-bond activation of carbonyl group | nih.gov |

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and enantioselectivity under mild conditions. For compounds structurally related to this compound, such as 2-arylpropionic acids (profens), enzymatic kinetic resolution is a well-established method for obtaining single enantiomers. nih.govviamedica.pl

In this process, an enzyme, typically a lipase (B570770) or an esterase, selectively catalyzes the hydrolysis or esterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govfrontiersin.org Researchers have enhanced the enantioselectivity of these enzymes through protein engineering. For example, an esterase (Est924) was identified and mutated to improve its ability to resolve racemic naproxen (B1676952) ethyl ester, a compound with a naphthyl group similar to that in this compound. The engineered variant M3 (I202F/A203W/G208F) produced (S)-naproxen with 91% enantiomeric excess. nih.govfrontiersin.org Such whole-cell biocatalysts are reusable and offer an economical route for industrial production. nih.gov

Dynamic kinetic resolution (DKR) is an even more powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. rsc.org This has been successfully applied to the synthesis of optically active β-hydroxy esters using a combination of an enzyme for irreversible esterification and a metal catalyst for racemization. rsc.org

Table 2: Engineered Esterase for Kinetic Resolution of Naproxen Ethyl Ester

| Enzyme Variant | Mutations | Product Enantiomeric Excess (eeₚ) | Key Improvement | Ref |

| Est924 (Wild Type) | None | Slight (R)-preference | Starting point for engineering | nih.gov, frontiersin.org |

| M1 | A203W | Inverted to (S)-preference | Stereopreference inversion | nih.gov, frontiersin.org |

| M3 | I202F/A203W/G208F | 91% for (S)-naproxen | Improved enantioselectivity | nih.gov, frontiersin.org |

Diastereoselective Reactions with Chiral Substrates

When a chiral molecule like this compound reacts with another chiral molecule, the products are diastereomers. Diastereoselective reactions aim to control this process to favor the formation of one diastereomer over others.

A common strategy for both separating enantiomers and determining absolute configuration is the derivatization of a chiral acid chloride with a chiral amine to form diastereomeric amides. The differing physical properties of these diastereomers, such as solubility and chromatographic retention, allow for their separation.

Systematic studies on diastereomeric amides derived from optically pure 2-(1-naphthyl)-2-phenylacetic acid and various chiral amines have shown that their spectral properties can be used to distinguish them. nih.gov The non-equivalence observed in NMR spectra provides a basis for assigning configuration. nih.gov This method is directly applicable to this compound. By reacting the racemic acyl chloride with a single enantiomer of a chiral amine, two diastereomeric amides are formed. These can then be separated and the acyl chloride enantiomers can be recovered, or the diastereomeric ratio can be used to determine the enantiomeric excess of a partially resolved sample of the acyl chloride.

The development of catalytic, crystallization-induced diastereoconvergence offers a sophisticated method for synthesizing compounds with multiple stereocenters. nih.gov In this approach, a chiral catalyst not only controls the initial enantio- and diastereoselective bond formation but also facilitates the epimerization of the product in solution. This allows the less soluble, thermodynamically more stable diastereomer to crystallize, driving the equilibrium towards its formation and resulting in a high yield of a single diastereomer. nih.gov This technique has been successfully used to synthesize stereodefined β-keto amides. nih.gov

Diastereoselective Esterification

Diastereoselective esterification is a powerful technique for the synthesis of chiral esters with a high degree of stereocontrol. This process involves the reaction of a racemic or enantiomerically enriched acid chloride, such as this compound, with a chiral alcohol, or vice versa. The inherent chirality of both reactants leads to the formation of diastereomeric esters at different rates, resulting in an enrichment of one diastereomer over the other.

While specific studies detailing the diastereoselective esterification of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from reactions with analogous compounds. The steric hindrance imposed by the 1-naphthyloxy group is expected to play a crucial role in the differentiation between the enantiomers of a chiral alcohol. For instance, the reaction of racemic this compound with a chiral secondary alcohol, such as (R)- or (S)-1-phenylethanol, would theoretically yield two diastereomeric esters, (R,R) and (S,R) or (R,S) and (S,S), respectively. The relative amounts of these diastereomers would depend on the transition state energies, which are influenced by steric and electronic interactions between the naphthyl group, the butanoyl chain, and the substituents on the chiral alcohol.

The diastereomeric excess (d.e.) of the resulting ester mixture is a measure of the selectivity of the reaction. This can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or chiral high-performance liquid chromatography (HPLC).

Kinetic Resolution Strategies for Enantiopure this compound

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, which can be a chemical reagent or a biocatalyst.

The kinetic resolution of racemic 2-aryloxy propionyl chlorides, a class of compounds closely related to this compound, has been successfully achieved using enantiopure chiral amines. This approach leads to the formation of diastereomeric amides, with one diastereomer being formed at a higher rate. The unreacted, enantiomerically enriched acyl chloride can then be separated from the formed amide.

Research on the kinetic resolution of racemic 2-aryloxy propionyl chlorides has demonstrated that the stereochemical outcome is highly dependent on the structure of both the acyl chloride and the chiral amine, as well as the reaction conditions, such as the solvent. For example, the acylation of racemic heterocyclic amines with 2-aryloxy acyl chlorides in toluene (B28343) has been shown to proceed with high stereoselectivity.

Enzymatic kinetic resolution offers a green and highly selective alternative to chemical methods. Lipases are particularly effective for the resolution of racemic esters and alcohols. In a relevant study, the lipase-catalyzed kinetic resolution of racemic 1-(naphthalen-1-yloxy)propan-2-yl acetate (B1210297), an ester structurally similar to derivatives of 2-(1-Naphthyloxy)butanoic acid, was investigated. mdpi.com This study screened various lipases and found that lipase from Pseudomonas fluorescens and Thermomyces lanuginosus exhibited high enantioselectivity. mdpi.com The hydrolysis of the racemic acetate resulted in the formation of the corresponding (R)-alcohol with high enantiomeric excess (>99% ee), leaving the unreacted (S)-acetate also in high enantiomeric purity. mdpi.com

The general approach for the kinetic resolution of 2-(1-Naphthyloxy)butanoic acid, the precursor to the acyl chloride, would involve the esterification with an achiral alcohol to form the racemic ester, followed by enantioselective hydrolysis catalyzed by a lipase. The enzyme would preferentially hydrolyze one enantiomer of the ester, yielding an enantiomerically enriched acid and the unreacted ester of the opposite configuration.

Below is a representative data table illustrating the potential outcomes of a lipase-catalyzed kinetic resolution of a racemic ester derived from 2-(1-Naphthyloxy)butanoic acid, based on findings for structurally similar compounds. mdpi.comalmacgroup.com

| Entry | Lipase Source | Co-solvent | Conversion (%) | Enantiomeric Excess of Acid (ee %) | Enantiomeric Excess of Ester (ee %) | Selectivity Factor (E) |

| 1 | Pseudomonas fluorescens | Acetonitrile | ~50 | >99 (S) | >99 (R) | >200 |

| 2 | Thermomyces lanuginosus | None | ~50 | >98 (S) | >98 (R) | >150 |

| 3 | Candida antarctica Lipase B | Toluene | ~48 | 95 (S) | 92 (R) | ~80 |

| 4 | Candida rugosa Lipase | Isopropanol | ~52 | 90 (S) | 88 (R) | ~45 |

Note: This table is illustrative and based on data for analogous compounds. The specific values for the resolution of 2-(1-Naphthyloxy)butanoic acid esters would require experimental verification. The (S) or (R) configuration of the preferentially hydrolyzed acid depends on the specific lipase and substrate, often following Kazlauskas' rule. mdpi.com

The successful application of these kinetic resolution strategies provides access to enantiomerically pure (R)- and (S)-2-(1-Naphthyloxy)butanoyl chloride, which are indispensable for the synthesis of stereochemically defined molecules and for investigating enantiomer-specific properties.

Reactivity and Reaction Mechanisms of 2 1 Naphthyloxy Butanoyl Chloride

Nucleophilic Acyl Substitution Mechanisms

2-(1-Naphthyloxy)butanoyl chloride, as an acyl chloride, is highly reactive towards nucleophiles. The carbon atom of the carbonyl group (C=O) is electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack. libretexts.org The general mechanism for these reactions is a two-step process known as nucleophilic acyl substitution, which involves the addition of a nucleophile to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group. libretexts.orglibretexts.orgkhanacademy.org

Esterification Reactions with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form the corresponding esters. chemguide.co.uk This reaction, often carried out at room temperature, is typically vigorous. libretexts.org The general reaction involves the nucleophilic attack of the alcohol or phenol's hydroxyl group on the carbonyl carbon of the acyl chloride. chemguide.co.uk The subsequent elimination of the chloride ion and a proton results in the formation of the ester and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk

For example, the reaction with ethanol (B145695) yields ethyl 2-(1-naphthyloxy)butanoate. chemguide.co.uk While the reaction with simple alcohols is generally rapid, the reaction with phenols, such as phenol (B47542) itself, can be slightly less vigorous due to the modified reactivity of the hydroxyl group attached to the benzene (B151609) ring. chemguide.co.uk To facilitate the reaction with less reactive phenols or to increase the reaction rate, the phenol can first be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). libretexts.org

A variety of methods can be employed for these esterification reactions, including using a substoichiometric amount of a titanium(III) species as a promoter at room temperature. nih.gov

Table 1: Examples of Esterification Reactions

| Reactant | Product | Conditions |

| Ethanol | Ethyl 2-(1-naphthyloxy)butanoate | Room Temperature |

| Phenol | Phenyl 2-(1-naphthyloxy)butanoate | Room Temperature |

| Substituted Phenols | Corresponding Phenyl Esters | Often requires base (e.g., pyridine (B92270) or NaOH) |

Amidation with Amines and Ammonia (B1221849)

Similar to esterification, this compound reacts exothermically with ammonia, primary amines, and secondary amines to produce amides. chemguide.co.ukchemguide.co.uk These reactions are very general and typically occur at room temperature in an aprotic solvent with a suitable base to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine or ammonia on the carbonyl carbon. chemguide.co.uk Following the formation of the tetrahedral intermediate, the chloride ion is eliminated. A subsequent deprotonation step, often by another molecule of the amine or a non-nucleophilic base like pyridine, yields the amide and an ammonium (B1175870) salt. chemguide.co.ukchemguide.co.uk Two equivalents of the amine are often used, one as the nucleophile and the one to act as a base. libretexts.org

For instance, the reaction with ethylamine (B1201723) would yield N-ethyl-2-(1-naphthyloxy)butanamide. chemguide.co.uk The use of thionyl chloride to first form the acid chloride from the corresponding carboxylic acid, followed by reaction with the amine, is a common two-step process for amide synthesis. commonorganicchemistry.comrsc.org

Table 2: Examples of Amidation Reactions

| Reactant | Product | Byproduct |

| Ammonia | 2-(1-Naphthyloxy)butanamide | Ammonium chloride |

| Ethylamine | N-Ethyl-2-(1-naphthyloxy)butanamide | Ethylammonium chloride |

| Diethylamine | N,N-Diethyl-2-(1-naphthyloxy)butanamide | Diethylammonium chloride |

Hydrolysis Pathways (for Carboxylic Acid Formation)

Acyl chlorides, including this compound, are readily hydrolyzed by water to form the corresponding carboxylic acid, in this case, 2-(1-naphthyloxy)butanoic acid. libretexts.org The reaction mechanism is analogous to esterification and amidation, with water acting as the nucleophile. libretexts.org

The hydrolysis can be carried out under acidic, basic, or neutral conditions. libretexts.org Under neutral or acidic conditions, the direct products are the carboxylic acid and hydrogen chloride. chemguide.co.uk In basic hydrolysis, the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.orgmasterorganicchemistry.com To obtain the free carboxylic acid from basic hydrolysis, an acidic workup is necessary to protonate the carboxylate. masterorganicchemistry.comlibretexts.org

Friedel-Crafts Acylation Applications (on Aromatic Systems)

This compound can be used as an acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution reaction introduces the 2-(1-naphthyloxy)butanoyl group onto an aromatic ring. sigmaaldrich.comchemguide.co.uk The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion. sigmaaldrich.comchemguide.co.uk

The acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a ketone. chemguide.co.uk A key advantage of Friedel-Crafts acylation is that the acyl group is deactivating, which generally prevents polysubstitution. blogspot.com Furthermore, unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement. blogspot.commasterorganicchemistry.com

For example, the reaction of this compound with benzene in the presence of AlCl₃ would yield 1-phenyl-2-(1-naphthyloxy)butan-1-one. This reaction can also be performed intramolecularly if the molecule contains a suitable aromatic ring, leading to the formation of cyclic ketones. blogspot.com

Organometallic Reagent Reactivity

Grignard Reagent Interactions

The reaction of this compound with Grignard reagents (R-MgX) results in the formation of tertiary alcohols. libretexts.orgstackexchange.com This transformation requires two equivalents of the Grignard reagent. stackexchange.comyoutube.com

The first equivalent of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a ketone intermediate after the elimination of the chloride ion. stackexchange.comyoutube.comchemistrysteps.com Due to the high reactivity of Grignard reagents, the reaction cannot be stopped at the ketone stage. libretexts.orgstackexchange.com A second equivalent of the Grignard reagent then rapidly adds to the ketone, and after an aqueous workup, a tertiary alcohol is formed. stackexchange.comyoutube.com For instance, reacting this compound with two equivalents of methylmagnesium bromide would produce 2-(1-naphthyloxy)-3-methylbutan-2-ol.

Organocuprate Coupling Reactions

Organocuprate reagents, also known as Gilman reagents (R₂CuLi), are a class of organometallic compounds that are highly effective for the formation of carbon-carbon bonds. In the context of acyl chlorides, they are particularly useful for the synthesis of ketones. The reaction of an acyl chloride with an organocuprate is a nucleophilic acyl substitution reaction.

The general reaction involves the addition of the organocuprate to the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of a ketone. A key advantage of using organocuprates over more reactive organometallic reagents, such as Grignard or organolithium reagents, is their lower reactivity towards ketones. organicchemistrytutor.comchemistrysteps.com This chemoselectivity prevents a second addition to the newly formed ketone, which would otherwise lead to a tertiary alcohol. chemistrysteps.com

The reaction proceeds through a tetrahedral intermediate. The nucleophilic alkyl or aryl group from the organocuprate attacks the electrophilic carbonyl carbon of the acyl chloride. The stability of this intermediate and the subsequent elimination of the chloride ion are crucial steps in the reaction mechanism.

For this compound, the reaction with an organocuprate, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to yield the corresponding ketone, 3-(1-naphthyloxy)pentan-2-one.

General Reaction with Organocuprate:

| Reactant | Reagent | Product |

| This compound | Lithium Dialkylcuprate (R₂CuLi) | 1-(1-Naphthyloxy)butan-2-one derivative |

Illustrative Reaction:

| Reactant | Reagent | Product |

| This compound | Lithium Dimethylcuprate ((CH₃)₂CuLi) | 3-(1-Naphthyloxy)pentan-2-one |

The presence of the 1-naphthyloxy group may exert a steric influence on the approach of the organocuprate to the carbonyl carbon, potentially affecting the reaction rate. However, the inherent reactivity of the acyl chloride group is generally sufficient to ensure that the coupling reaction proceeds.

Computational and Mechanistic Investigations

Due to a lack of specific experimental and computational studies on this compound, this section will discuss the general principles of transition state analysis and electronic effects in acylation reactions and apply them theoretically to the title compound.

The acylation reaction of an acyl chloride with a nucleophile, such as an organocuprate, proceeds through a high-energy transition state. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the geometry and energy of these transition states.

In a typical nucleophilic acyl substitution, the transition state for the formation of the tetrahedral intermediate is the rate-determining step. For this compound, the transition state would involve the partial formation of a bond between the nucleophilic carbon of the organocuprate and the carbonyl carbon, and the simultaneous rehybridization of the carbonyl carbon from sp² to sp³.

The geometry of the transition state would be influenced by the steric bulk of the 1-naphthyloxy group. This group could potentially lead to a more crowded transition state, thereby increasing its energy and slowing down the reaction rate compared to a less hindered acyl chloride.

Hypothetical Transition State Geometries:

| Feature | Description |

| Bond Formation | Partial bond between the nucleophilic carbon and the carbonyl carbon. |

| Bond Breaking | No bonds are fully broken in the formation of the tetrahedral intermediate's transition state, but the C-Cl bond is elongated in the transition state leading to the final product. |

| Hybridization | The carbonyl carbon is in a state of rehybridization from sp² to sp³. |

| Steric Influence | The 1-naphthyloxy group would likely orient itself to minimize steric clash with the incoming nucleophile. |

The electronic nature of the substituents on an acyl chloride plays a significant role in its reactivity. The 1-naphthyloxy group in this compound can exert both inductive and resonance effects.

The oxygen atom in the ether linkage is electronegative and can withdraw electron density from the acyl chloride moiety through the inductive effect (-I effect). This would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Conversely, the lone pairs on the oxygen atom can be delocalized into the carbonyl group through resonance (+R effect). However, due to the intervening methylene (B1212753) group, this resonance effect is not direct and is therefore weak. The primary electronic influence is expected to be the inductive withdrawal by the naphthyloxy group.

The naphthyl group itself is a large, polarizable aromatic system. Its electron-rich nature could potentially interact with the transition state, although the exact nature of this interaction would require detailed computational modeling.

Summary of Electronic Effects:

| Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | The electronegative oxygen atom withdraws electron density from the carbonyl carbon. | Increases the electrophilicity of the carbonyl carbon, enhancing reactivity. |

| Resonance Effect (+R) | The lone pairs on the oxygen are not in direct conjugation with the carbonyl group. | Minimal direct impact on the carbonyl group's reactivity. |

| Naphthyl Group | A large, electron-rich, and polarizable aromatic system. | May influence transition state stability through steric and electronic interactions. |

Derivatization and Synthetic Utility of 2 1 Naphthyloxy Butanoyl Chloride

Formation of Complex Esters and Amides

The acyl chloride moiety in 2-(1-Naphthyloxy)butanoyl chloride is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. This reactivity is a cornerstone of its synthetic applications.

The general reaction for the formation of esters involves the treatment of this compound with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the hydrogen chloride byproduct. Similarly, amides are formed through the reaction with primary or secondary amines. These reactions are typically fast and proceed with high yields.

A significant application in this area is its use as a chiral derivatizing agent. When reacted with a racemic or enantiomerically enriched alcohol or amine, this compound forms a pair of diastereomers. These diastereomers possess different physical properties, which allows for their separation or analysis.

| Reactant | Product Type | Significance |

| Chiral Alcohol | Diastereomeric Ester | Determination of enantiomeric excess and absolute configuration. |

| Chiral Amine | Diastereomeric Amide | Determination of enantiomeric excess and absolute configuration. |

| Achiral Alcohol/Amine | Ester/Amide | Introduction of the naphthyloxybutanoyl moiety into a molecule. |

Synthesis of Heterocyclic Compounds

While the use of naphthol derivatives is common in the synthesis of various heterocyclic compounds, the specific application of this compound in this context is not extensively documented in the available literature. However, the inherent reactivity of the acyl chloride group suggests potential for its use in the construction of heterocyclic systems. For instance, intramolecular cyclization of a derivative, such as an amide formed from a suitably functionalized amine, could potentially lead to the formation of nitrogen-containing heterocycles. One could envision the synthesis of oxazolines from the corresponding N-(2-hydroxyethyl)amide derivative through dehydrative cyclization. itu.edu.tr

Role as a Building Block in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, this compound can serve as a chiral building block. nih.gov Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, contributing their stereochemistry to the final product. The chiral center at the C2 position of the butanoyl chain makes this compound a potential synthon for asymmetric synthesis. researchgate.netresearchgate.net

The introduction of the 2-(1-naphthyloxy)butanoyl group can impart specific properties to the target molecule, such as increased lipophilicity due to the naphthalene (B1677914) ring, and can introduce a specific stereochemical configuration. While detailed examples of its incorporation into complex natural product synthesis are not widespread, its utility as a chiral synthon is a recognized potential. rsc.org

Application in Novel Material Synthesis (e.g., Polymer Backbones, Functional Coatings)

The application of this compound in the synthesis of novel materials like polymers and functional coatings is not well-documented in current literature. However, the fundamental principles of polymer chemistry suggest its potential in this field. Acyl chlorides are known to react with difunctional monomers, such as diamines and diols, in polycondensation reactions to form polyamides and polyesters, respectively.

The bulky naphthyloxy group of this compound could be utilized to synthesize polymers with specific properties, such as high thermal stability or unique optical characteristics. For instance, its polycondensation with a diamine could yield a chiral polyamide. The synthesis of functional coatings could also be envisioned, where the naphthyloxy moiety could provide desirable surface properties.

Analytical Derivatization for Enhanced Detection (e.g., for LC/MS)

A significant and well-established application of this compound is as a chiral derivatizing agent for analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS). The derivatization of chiral analytes, such as alcohols and amines, with this compound serves two primary purposes:

Chiral Resolution : By converting a pair of enantiomers into a pair of diastereomers, it allows for their separation on a standard achiral chromatographic column.

Enhanced Detection : The naphthalene moiety acts as a strong chromophore, significantly enhancing the UV absorbance of the analyte, which improves its detection sensitivity. The increased molecular weight and hydrophobicity of the derivative can also improve its chromatographic retention and ionization efficiency in mass spectrometry.

This technique is particularly valuable for the determination of the enantiomeric purity of chiral drugs and other bioactive molecules.

| Analytical Technique | Purpose of Derivatization | Benefit |

| HPLC-UV | Chiral separation and enhanced detection | Separation of enantiomers on achiral columns and increased sensitivity. |

| LC-MS | Chiral separation and improved ionization | Separation of enantiomers and better signal in the mass spectrometer. |

| NMR Spectroscopy | Determination of absolute configuration | The naphthalene ring induces significant chemical shift differences in the diastereomeric products. researchgate.net |

Advanced Analytical and Computational Investigations of 2 1 Naphthyloxy Butanoyl Chloride Derivatives

Spectroscopic Analysis of Reaction Products

Spectroscopic methods are fundamental in the elucidation of the structures of newly synthesized derivatives of 2-(1-Naphthyloxy)butanoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. In the analysis of this compound derivatives, both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecular structure.

¹H NMR: The proton NMR spectrum of a typical derivative would exhibit characteristic signals corresponding to the aromatic protons of the naphthyl group, the methine proton at the chiral center (C2), the methylene (B1212753) protons of the butyl chain, and the terminal methyl group. The chemical shift and multiplicity of the methine proton are particularly important for confirming the substitution at the second position of the butanoyl chain.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include those from the carbonyl carbon of the acyl chloride, the carbons of the naphthyloxy group, and the aliphatic carbons of the butanoyl chain. For instance, in a related compound, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the carbonyl carbons appear at distinct chemical shifts (172.0, 168.8, 168.0, and 167.9 ppm), while the aromatic and aliphatic carbons resonate in their expected regions. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would be characterized by specific absorption bands.

A strong absorption band in the region of 1750-1815 cm⁻¹ is indicative of the C=O stretching vibration of the acyl chloride group. The presence of the ether linkage (C-O-C) would be confirmed by stretching vibrations in the 1000-1300 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations of the naphthyl ring would appear at approximately 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Acyl Chloride) | 1750 - 1815 |

| C-O-C (Ether) | 1000 - 1300 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1500 - 1600 |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.govnist.gov

In the analysis of this compound derivatives, electron ionization (EI) mass spectrometry would typically lead to the formation of a molecular ion (M⁺•). nih.gov The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for related acyl chlorides and esters include the loss of the chlorine radical, the carbonyl group (as CO), and cleavage of the C-C bonds in the butanoyl chain. nih.govnist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula. mdpi.com For example, in the analysis of a similar compound, the high-resolution mass spectrum showed a peak for [M + Na]⁺ at 375.0943 amu, which was consistent with the calculated mass. mdpi.com

Chromatographic Separation Techniques for Stereoisomers

Since this compound possesses a chiral center at the second carbon of the butanoyl chain, it exists as a pair of enantiomers. The separation of these stereoisomers is crucial for studying their individual biological activities and chemical properties. Chiral chromatography, a specialized form of column chromatography, is the most common method for resolving enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving successful resolution. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic chiral polymers.

X-ray Crystallography for Absolute Configuration Determination

While chromatographic techniques can separate enantiomers, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. rsc.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

For a derivative of this compound, obtaining a suitable single crystal is the first and often most challenging step. If a crystalline derivative is obtained, X-ray analysis can provide a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. This allows for the unambiguous assignment of the R or S configuration at the chiral center.

Density Functional Theory (DFT) Calculations on Molecular Conformations and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net DFT calculations can provide valuable insights into the molecular conformations, energetics, and reactivity of this compound and its derivatives. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Reaction Pathway Predictions

The prediction of reaction mechanisms, a formidable challenge in computational chemistry, has been significantly advanced through the application of molecular dynamics (MD) simulations. rsc.org These simulations provide a detailed, atomistic view of chemical processes, enabling the exploration of complex potential energy surfaces and the identification of likely reaction pathways. For derivatives of this compound, MD simulations offer a powerful tool to elucidate the mechanisms of their reactions, such as hydrolysis, aminolysis, or other nucleophilic substitutions.

The core principle behind using MD for reaction pathway prediction lies in its ability to simulate the time evolution of a molecular system. By solving Newton's equations of motion for each atom, MD simulations can trace the trajectory of reactants as they transform into products, surmounting energy barriers and passing through transient intermediates and transition states. This approach is particularly valuable for complex systems where multiple competing pathways may exist.

A common strategy involves initiating simulations from the reactant state and observing the spontaneous evolution of the system. However, due to the timescale limitations of conventional MD, observing rare events like chemical reactions often requires the use of enhanced sampling techniques. Methods such as metadynamics, umbrella sampling, and transition path sampling are employed to accelerate the exploration of the reaction coordinate and overcome high energy barriers.

In the context of this compound derivatives, a hypothetical MD study to predict the reaction pathway of its hydrolysis would involve several key steps. Initially, the reactant molecule, this compound, and a water molecule would be placed in a simulation box, solvated with an explicit water model. The system would then be subjected to MD simulations under controlled temperature and pressure.

To overcome the activation energy barrier for the hydrolysis reaction in a computationally feasible timeframe, an enhanced sampling method like metadynamics could be employed. In this approach, a history-dependent bias potential is added to the system's Hamiltonian along a set of collective variables (CVs) that describe the reaction progress. For the hydrolysis of an acyl chloride, suitable CVs could include the distance between the carbonyl carbon and the oxygen of the attacking water molecule, and the distance between the carbonyl carbon and the leaving chloride ion.

As the simulation progresses, the biasing potential disfavors previously visited states, pushing the system to explore new regions of the conformational space and eventually cross the reaction barrier. The free energy surface (FES) of the reaction can then be reconstructed from the accumulated bias potential. The FES provides a detailed map of the reaction landscape, revealing the minimum energy path from reactants to products, as well as the structures and energies of any intermediates and transition states.

The table below illustrates a hypothetical free energy profile for the hydrolysis of a this compound derivative, as might be determined from a metadynamics simulation.

| Reaction Coordinate | State | Free Energy (kcal/mol) | Key Interatomic Distances (Å) |

| 0 | Reactants | 0.0 | C=O: 1.21, C-Cl: 1.80, C-O(water): >3.5 |

| 1 | Transition State 1 | +15.2 | C=O: 1.35, C-Cl: 1.95, C-O(water): 2.10 |

| 2 | Tetrahedral Intermediate | +5.8 | C-O: 1.45, C-Cl: 2.50, C-O(water): 1.50 |

| 3 | Transition State 2 | +12.5 | C-O: 1.38, C-Cl: 2.80, C-O(water): 1.48 |

| 4 | Products | -10.3 | C=O: 1.23, C-Cl: >4.0, C-OH: 1.36 |

This is a hypothetical data table for illustrative purposes.

The data in the table showcases the power of MD simulations to quantify the energetic landscape of a reaction. From the reactants, the system must overcome an initial energy barrier to form a tetrahedral intermediate. This intermediate is at a higher energy than the reactants but is a stable species on the reaction pathway. A second, lower energy barrier must then be surmounted to expel the chloride ion and form the final carboxylic acid product.

Furthermore, MD simulations can provide insights into the role of the solvent in the reaction mechanism. By analyzing the trajectories of the solvent molecules, it is possible to observe how they stabilize charged intermediates and transition states through hydrogen bonding and other non-covalent interactions. This level of detail is often inaccessible to experimental techniques alone.

Future Directions and Broader Research Impact

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2-(1-Naphthyloxy)butanoyl chloride typically involves the conversion of the corresponding carboxylic acid, 2-(1-Naphthyloxy)butanoic acid, using chlorinating agents like thionyl chloride or oxalyl chloride. While effective, these methods often generate hazardous byproducts and utilize harsh reagents. Future research is poised to address these limitations by developing more efficient and environmentally benign synthetic strategies.

One promising avenue is the exploration of greener solvents and reaction conditions . The use of water as a solvent, for instance, has been demonstrated as a viable and sustainable alternative for some oxidation reactions leading to carboxylic acids. sigmaaldrich.com Investigating the direct conversion of 2-(1-Naphthyloxy)butanoic acid to the acyl chloride in aqueous media or other green solvents could significantly reduce the environmental footprint of the synthesis.

Furthermore, chemoenzymatic methods offer a highly selective and sustainable approach. The synthesis of various aryloxyalkanoic acids has been achieved through the combination of biocatalytic asymmetric reduction and subsequent chemical transformations. ontosight.ai This strategy could be adapted for the enantioselective synthesis of the parent butanoic acid, providing a chiral precursor for the acyl chloride.

Another area of focus is the development of catalytic routes from biomass . While direct synthesis from biomass is a long-term goal, research into producing key precursors from renewable feedstocks is gaining traction. nih.gov Exploring pathways to generate the butanoic acid moiety or even the naphthol precursor from bio-based sources could revolutionize the production of this and similar compounds.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The chiral center at the second carbon of the butanoyl chain in this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds. The development of novel catalytic systems for the stereoselective synthesis of its parent acid is a key area of future research.

Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. nih.gov Research into chiral phase-transfer catalysts has shown promise for the asymmetric alkylation of related keto esters, which could be a potential route to chiral 2-(1-Naphthyloxy)butanoic acid. The use of chiral quaternary ammonium (B1175870) salts can facilitate highly enantioselective transformations under mild conditions.

The design and application of novel organocatalysts is another exciting frontier. Bifunctional organocatalysts have been successfully employed in the asymmetric synthesis of complex natural products. ontosight.ai Developing organocatalysts that can effectively control the stereochemistry of the ether linkage formation or subsequent modifications would be a significant advancement.

Moreover, the exploration of metal-based chiral catalysts continues to be a fruitful area of research. For instance, copper-catalyzed asymmetric C-H arylation has been used to create chiral diols. nih.gov Similar strategies could potentially be adapted for the asymmetric synthesis of the 2-(1-Naphthyloxy)butanoic acid precursor.

A summary of potential catalytic approaches is presented in the table below:

| Catalytic Approach | Description | Potential Advantages |

| Chiral Phase-Transfer Catalysis | Utilizes chiral quaternary ammonium salts to facilitate enantioselective reactions between different phases. | Mild reaction conditions, high enantioselectivity. |

| Organocatalysis | Employs small organic molecules as catalysts to promote asymmetric transformations. | Metal-free, often robust and less sensitive to air and moisture. |

| Metal-Based Asymmetric Catalysis | Uses transition metal complexes with chiral ligands to control stereochemistry. | High turnover numbers, wide range of applicable reactions. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with chemical transformations. | High enantioselectivity and regioselectivity under mild conditions. ontosight.ai |

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of new molecules has driven the development of automated synthesis platforms. The integration of the synthesis of this compound and its derivatives into such platforms is a logical and impactful future direction.

Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for in-line purification. The synthesis of other reactive intermediates, such as aryl sulfonyl chlorides, has been successfully adapted to automated continuous flow systems. A similar approach for this compound would enable on-demand production and immediate use in subsequent reactions, minimizing decomposition of the reactive acyl chloride.

High-throughput screening of reaction conditions and catalysts for the synthesis of 2-(1-Naphthyloxy)butanoic acid and its conversion to the acyl chloride can be greatly accelerated using automated platforms. These systems can perform numerous experiments in parallel, allowing for rapid optimization of yield and selectivity.

Automated platforms also facilitate the rapid generation of libraries of derivatives from this compound for biological screening. By reacting the acyl chloride with a diverse range of nucleophiles in an automated fashion, a large number of amides, esters, and other derivatives can be synthesized and tested for their biological activity. ontosight.ai

Potential for Design of Advanced Synthetic Intermediates and Functional Molecules

The true potential of this compound lies in its role as a building block for the creation of advanced synthetic intermediates and functional molecules with a wide range of applications.

In the realm of medicinal chemistry , derivatives of naphthyloxyalkanoic acids have shown significant promise. For example, a close analogue, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, has been identified as a potent and selective inhibitor of an enzyme implicated in castration-resistant prostate cancer. This finding strongly suggests that derivatives of 2-(1-Naphthyloxy)butanoic acid could also possess valuable pharmacological properties, warranting further investigation as potential therapeutic agents. The naphthyl group can also be a key component in the design of compounds with anticancer activity, as seen in podophyllotoxin-naphthoquinone derivatives. ontosight.ai

The naphthyl moiety is also a well-known fluorophore. This opens up the possibility of using this compound to synthesize fluorescent probes and sensors . By attaching this unit to molecules that can interact with specific biological targets, it may be possible to develop new tools for bioimaging and diagnostics.

Furthermore, the unique steric and electronic properties of the naphthyloxy group can be exploited in the field of materials science . Incorporation of this moiety into polymers or other materials could lead to novel properties, such as enhanced thermal stability, specific optical characteristics, or improved liquid crystalline behavior. nih.gov

The potential applications are summarized in the following table:

| Application Area | Potential Role of this compound Derivatives |

| Medicinal Chemistry | As precursors to novel therapeutic agents, potentially for cancer and other diseases. ontosight.ai |

| Fluorescent Probes | As building blocks for creating fluorescent molecules for bioimaging and sensing applications. |

| Materials Science | For the development of polymers and other materials with unique thermal, optical, or liquid crystalline properties. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-naphthyloxy)butanoyl chloride in high purity?

- Methodological Answer : The compound can be synthesized via etherification of 1-naphthol with a butanoyl chloride derivative. Key steps include:

- Generating the naphthol oxyanion using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Controlled acylation with butanoyl chloride, ensuring slow addition under cooling (ice bath) to minimize side reactions like hydrolysis or over-acylation .

- Purification via distillation (e.g., Kugelrohr apparatus) to isolate the product, though residual unreacted starting materials (~15%) may persist, requiring iterative distillation or column chromatography .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of naphthyl protons (aromatic region: δ 7.2–8.2 ppm) and butanoyl carbonyl (δ ~170 ppm in ¹³C NMR). Residual triethylamine (if used) may appear as a singlet at δ 1.2 ppm (¹H NMR) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the naphthyloxy and acyl chloride groups .

- TLC Monitoring : Use hexane:ethyl acetate (9:1) to track reaction progress and confirm homogeneity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during reactions .

- Cooling : Maintain temperatures below 10°C during acyl chloride addition to suppress exothermic side reactions .

- Inert Storage : Store under nitrogen or argon to prevent hydrolysis; desiccants like molecular sieves can extend shelf life .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of naphthyloxy group introduction in butanoyl chloride derivatives?

- Methodological Answer : Regioselectivity is governed by:

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize oxyanion intermediates, favoring nucleophilic attack at the naphthol oxygen .

- Base Strength : Strong bases (e.g., K₂CO₃ vs. Et₃N) enhance deprotonation efficiency but may promote competing reactions like esterification if not carefully controlled .

- Steric Effects : Bulky substituents on the naphthol or acyl chloride can shift regioselectivity; computational modeling (e.g., DFT) helps predict steric constraints .

Q. What analytical strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Byproduct Identification : Use GC-MS or HPLC to detect impurities (e.g., unreacted 1-naphthol or hydrolyzed products) .

- Process Optimization : Adjust stoichiometry (e.g., excess acyl chloride) and optimize distillation parameters (temperature, pressure) to mitigate losses .

- Kinetic Studies : Monitor reaction rates under varying temperatures to identify bottlenecks in mass/heat transfer during scale-up .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- Electrostatic Potential Maps : Calculate partial charges on the carbonyl carbon to predict nucleophilic attack sites .

- Transition State Modeling : Use software like Gaussian or ORCA to simulate reaction pathways with amines or alcohols, identifying steric/electronic barriers .

- Solvent Effects : Implicit solvent models (e.g., COSMO-RS) assess how solvents like THF or CH₂Cl₂ influence reaction thermodynamics .

Critical Notes

- Contradictions in Evidence : While highlights persistent impurities post-distillation (~15% unreacted trihexyl citrate), suggests near-complete conversion with rigorous TLC monitoring. Researchers should validate purity at each step .

- Safety vs. Methodology : Safety protocols (e.g., cooling, inert storage) are integral to methodological rigor, as improper handling can skew reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.